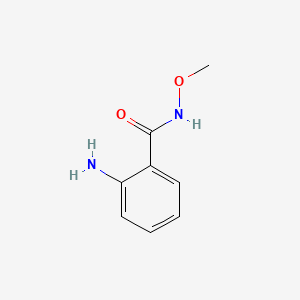

2-amino-N-methoxybenzamide

Description

Significance of the Benzamide (B126) Scaffold in Modern Chemical Research

The benzamide framework is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. mdpi.comresearchgate.net Its prevalence has led to it being classified as a "privileged scaffold" in medicinal chemistry—a molecular structure that is capable of binding to multiple biological targets, thereby serving as a versatile template for drug discovery. pageplace.dersc.orgnih.govnih.gov The inherent stability of the amide bond, coupled with its ability to act as both a hydrogen bond donor and acceptor, facilitates crucial interactions with biological macromolecules like enzymes and receptors. researchgate.netnih.gov

Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netontosight.aidergipark.org.tr Beyond pharmaceuticals, these scaffolds are valuable building blocks in organic synthesis and are used in the development of polymers and other advanced materials. researchgate.netresearchgate.net The ability to readily modify the benzene (B151609) ring and the amide nitrogen allows for fine-tuning of a molecule's steric and electronic properties, making the benzamide scaffold a cornerstone of modern molecular design. mdpi.com

Unique Reactivity Profile and Synthetic Utility of N-Methoxyamides

N-methoxyamides, specifically N-methoxy-N-methylamides, are more commonly known in the scientific community as Weinreb amides. sioc-journal.cn Their discovery by Steven M. Weinreb and Steven Nahm in 1981 introduced a robust method for the synthesis of ketones and aldehydes. wikipedia.orgwisc.edu The primary advantage of the Weinreb amide over other carboxylic acid derivatives is its controlled reactivity with highly reactive organometallic reagents, such as Grignard and organolithium reagents. organic-chemistry.orgnumberanalytics.com

When a typical ester or acid chloride reacts with an organometallic reagent, the reaction often proceeds past the ketone stage, leading to a second nucleophilic addition and the formation of a tertiary alcohol as an over-addition byproduct. organic-chemistry.org The Weinreb amide circumvents this problem due to the formation of a stable, five-membered tetrahedral intermediate that is stabilized by chelation of the metal ion (e.g., Mg or Li) between the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.orgwisc.educhemistrysteps.commychemblog.com This stable intermediate does not collapse to a ketone under the reaction conditions, preventing the second addition. The desired ketone or aldehyde is then liberated during aqueous workup. wikipedia.orgorganic-chemistry.org

The synthetic utility of Weinreb amides extends beyond ketone synthesis. They can be selectively reduced by hydride reagents to furnish aldehydes, serving as stable aldehyde precursors. sioc-journal.cnwisc.eduorientjchem.org Furthermore, they can participate in other transformations, such as nonclassical Wittig reactions, and have been employed as effective directing groups in transition metal-catalyzed C-H bond activation reactions. wikipedia.orgorganic-chemistry.orgmdpi.comacs.org

Table 1: Key Synthetic Transformations of N-Methoxyamides (Weinreb Amides)

| Reaction Type | Reagents | Product | Significance | Citations |

| Ketone Synthesis | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Ketone (R'-CO-R) | Avoids over-addition to tertiary alcohol; high yields. | wikipedia.orgwisc.eduorganic-chemistry.orgnumberanalytics.com |

| Aldehyde Synthesis | Hydride Reducing Agents (e.g., LiAlH₄, DIBAL-H) | Aldehyde (R-CHO) | Provides a stable precursor for aldehydes. | sioc-journal.cnwisc.eduorientjchem.org |

| Wittig Reaction | Alkylidenetriphenylphosphoranes | Ketone or Aldehyde | Milder alternative to organometallic reagents. | wikipedia.orgorganic-chemistry.org |

| C-H Activation | Transition Metal Catalysts (e.g., Pd, Rh, Ru, Ir) | Functionalized Aromatics | Acts as a directing group for regioselective C-H functionalization. | mdpi.comrsc.orgnih.govresearchgate.net |

Comprehensive Overview of Research Trends Focusing on the 2-Amino-N-methoxybenzamide Motif

The this compound motif combines the advantageous features of both the amino group and the Weinreb amide, creating a powerful tool for constructing complex molecular architectures, particularly heterocyclic systems. openmedicinalchemistryjournal.com The ortho-disposed amino and Weinreb amide functionalities serve as ideal precursors for cyclization reactions leading to important heterocyclic scaffolds. For example, research has demonstrated the use of this compound derivatives in the synthesis of pyrimidinothiophenes, which were investigated for their potential as therapeutics for non-small cell lung cancer. researchgate.net

The amino group itself introduces another layer of synthetic utility. It can function as a potent directing group in ortho-lithiation reactions. lookchem.com This allows for the precise and regioselective introduction of various electrophiles onto the aromatic ring, a transformation that is often challenging to achieve with other substitution patterns.

Furthermore, the interplay between the amino group and the Weinreb amide has been explored in the context of medicinal chemistry. The Weinreb amide can be used to construct a core structure, while the amino group provides a handle for further derivatization or acts as a key pharmacophoric feature. Studies have focused on synthesizing libraries of amino-substituted benzamides to evaluate their biological activities. For instance, various N-aryl-2-methoxybenzamide derivatives with amino or nitro substituents have been synthesized and evaluated for their potential as hedgehog signaling pathway inhibitors, antiproliferative agents, and antioxidants. nih.govacs.orgmdpi.com In one study, N-(6-aminobenzothiazol-2-yl)-2-methoxybenzamide was synthesized as part of a library to investigate antioxidative and antiproliferative activities. mdpi.com

The Weinreb amide functionality within the this compound structure can also serve as a weakly coordinating directing group for C-H activation, a modern strategy for efficient bond formation. acs.orgnih.gov Research into the C-H iodination of Weinreb amides using iridium catalysis has shown that these amides are viable substrates for direct functionalization. acs.orgnih.gov The presence of an amino group on the ring would significantly influence the electronics and coordinating properties of the substrate, opening avenues for new and selective transformations.

Table 2: Examples of Research Utilizing the this compound Motif

| Research Focus | Key Reagents/Intermediates | Resulting Compounds/Application | Significance | Citations |

| Heterocyclic Synthesis | This compound derivatives | Pyrimidinothiophene derivatives | Development of novel therapeutics for non-small cell lung cancer. | researchgate.net |

| Hedgehog Pathway Inhibition | Substituted 2-methoxybenzoic acids, various anilines | 2-Methoxybenzamide (B150088) derivatives | Discovery of novel anticancer agents targeting the Smoothened (Smo) receptor. | nih.gov |

| Directed Metalation | Secondary aminobenzamides, n-BuLi, electrophiles | Regioselectively substituted 2-methoxybenzamides | Efficient synthesis of therapeutically important substituted benzamides. | lookchem.com |

| Antioxidant/Antiproliferative Agents | 2-Methoxybenzoyl chloride, substituted aminobenzimidazoles/benzothiazoles | N-Aryl-2-methoxybenzamide derivatives | Investigation of structure-activity relationships for new antioxidant and anticancer agents. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBOWXZBIOQECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310905 | |

| Record name | 2-Amino-N-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40928-15-2 | |

| Record name | 2-Amino-N-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40928-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino N Methoxybenzamide and Its Analogues

Direct Synthesis of the 2-Amino-N-methoxybenzamide Core

The construction of the this compound scaffold involves three critical chemical transformations: the formation of the amide bond, the introduction of an amino group at the ortho position to the amide, and the N-alkoxylation to create the N-methoxyamide functionality.

The formation of an amide bond is a cornerstone of organic synthesis. For a molecule like this compound, this typically involves the coupling of a 2-aminobenzoic acid derivative with methoxyamine.

Classical Methods: The most traditional approach involves the activation of the carboxylic acid. This is often achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide bond.

Contemporary Methods: Modern synthesis favors the use of coupling agents that facilitate the direct reaction between a carboxylic acid and an amine under milder conditions. These reagents minimize the need for protecting groups and reduce side reactions. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). Enzymatic strategies are also emerging as a green alternative for amide bond formation.

| Method | Activating/Coupling Agent | Key Features |

| Acyl Halide | Thionyl Chloride (SOCl₂), Oxalyl Chloride | High reactivity; may require harsh conditions and protection of other functional groups. |

| Coupling Reagents | EDC, DCC, HBTU, HATU | Milder conditions; high yields; suitable for sensitive substrates. chemicalbook.com |

| Enzymatic | Lipases, Proteases | High selectivity; environmentally friendly; operates under mild aqueous conditions. researchgate.net |

Introducing an amino group specifically at the ortho-position of a benzamide (B126) ring is a challenging transformation that often relies on directed C-H activation.

Contemporary palladium-catalyzed reactions have shown significant promise in this area. By using a directing group, often the amide functionality itself, a palladium catalyst can selectively activate the C-H bond at the adjacent ortho-position for amination. Research has identified specific ligands, such as 2,4,6-trimethoxypyridine, that can promote the Pd-catalyzed ortho-CH amination of benzamides, even for electron-deficient aromatic rings. researchgate.net

Another innovative, metal-free approach involves the rearrangement of acyl O-hydroxylamines. This method allows for a mild and direct ortho-selective amination of arene carboxylic acids, providing a valuable alternative to precious metal catalysis. organic-chemistry.org

| Strategy | Catalyst/Reagent | Directing Group | Characteristics |

| Palladium-Catalyzed C-H Amination | Pd(OAc)₂ with specialized ligand | Benzamide | Enables direct amination of the aromatic ring; ligand choice is crucial for efficiency. researchgate.net |

| Acyl O-hydroxylamine Rearrangement | Trifluoroacetic Acid | Carboxylic Acid | Metal-free; proceeds under mild conditions with high ortho-selectivity. organic-chemistry.org |

The N-methoxyamide group, also known as a Weinreb amide, is a key feature of the target molecule. This functional group is prized in organic synthesis because it allows for the controlled addition of organometallic reagents to form ketones without the common problem of over-addition to form an alcohol. wikipedia.org

The most common method for preparing N-methoxyamides is the reaction of an activated carboxylic acid derivative (like an acid chloride or an ester) with N,O-dimethylhydroxylamine, which is typically used as its hydrochloride salt. wikipedia.orgmychemblog.com A variety of peptide coupling reagents and other activating agents can also facilitate the direct conversion of carboxylic acids to Weinreb amides. wikipedia.org For instance, sterically hindered carboxylic acids can be efficiently converted to N-methoxy-N-methyl amides using methanesulfonyl chloride and triethylamine. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships, which is crucial for pharmaceutical development. These syntheses often start from substituted precursors.

2-Amino-4,6-dimethoxybenzamide is a valuable intermediate for several therapeutic agents. tandfonline.com Patented processes describe several efficient routes for its synthesis, often starting from commercially available materials.

One prominent method begins with 3,5-dimethoxyaniline (B133145). The synthesis involves:

Protection: The amino group of 3,5-dimethoxyaniline is protected, for example, with trifluoroacetic anhydride.

Ortho-cyanation: A cyano group is introduced at the ortho position.

Hydration & Deprotection: The cyano group is hydrated to a carboxamide, and the protecting group is removed to yield 2-amino-4,6-dimethoxybenzamide. tandfonline.com

An alternative route involves the hydration of 2-amino-4,6-dimethoxybenzonitrile (B1379305) using a hydrating agent such as methanesulfonic acid. tandfonline.com Another established method starts from 4,6-dimethoxyisatoic anhydride, which is prepared from 4,6-dimethoxyanthranilic acid. tandfonline.com

| Starting Material | Key Intermediate(s) | Key Transformation(s) |

| 3,5-Dimethoxyaniline | 3,5-dimethoxytrifluoroacetanilide; 2-cyano-3,5-dimethoxytrifluoroacetanilide | Protection, Ortho-cyanation, Hydration, Deprotection. tandfonline.com |

| 2-Amino-4,6-dimethoxybenzonitrile | N/A | Hydration of nitrile to amide. tandfonline.com |

| 4,6-Dimethoxyanthranilic acid | 4,6-Dimethoxyisatoic anhydride | Formation of isatoic anhydride, followed by amidation. tandfonline.com |

The versatility of the benzamide scaffold allows for extensive derivatization to create a wide range of analogues. By starting with variously substituted precursor molecules, chemists can systematically modify the structure to optimize biological activity.

A common strategy involves the amidation of a library of substituted benzoic acids. For example, various substituted 2-aminobenzoic acids can be condensed with methoxyamine or its derivatives to produce a diverse set of final compounds. This approach was utilized in the synthesis of a series of 2-methoxybenzamide (B150088) derivatives designed as inhibitors of the Hedgehog signaling pathway, a key target in cancer therapy. spectrumchemical.com Similarly, a broad range of benzamide derivatives have been synthesized as PD-1/PD-L1 antagonists by coupling different substituted benzoic acids with various amine partners. wikipedia.org

The use of precursors like substituted isatoic anhydrides also provides a powerful route to derivatization. These precursors can react with different amines to generate a variety of substituted 2-aminobenzamides, which can then be further modified if necessary.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry to the synthesis of this compound and its analogues is centered on several key areas: the use of eco-friendly solvents, the development of catalytic and biocatalytic methods to replace stoichiometric reagents, and the design of processes with high atom economy.

A significant advancement in green amide synthesis is the replacement of conventional, hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more sustainable alternatives. Research has demonstrated that bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are effective media for amide coupling reactions, often providing comparable or even superior performance in terms of reaction rates and yields. nih.govnih.gov These solvents are favored due to their lower toxicity, biodegradability, and derivation from renewable feedstocks. nih.govresearchgate.net

In addition to greener solvents, the development of catalytic direct amidation reactions presents a more atom-economical alternative to traditional methods that rely on stoichiometric activating agents, which generate significant waste. Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for the direct condensation of carboxylic acids and amines. asianpubs.orggalchimia.com This method is attractive for its simplicity and for producing water as the only byproduct.

Biocatalysis offers another powerful avenue for the sustainable synthesis of amides. Enzymes such as Candida antarctica lipase (B570770) B (CALB) and amide bond synthetases like McbA from Marinactinospora thermotolerans can catalyze the formation of amide bonds under mild, often aqueous, conditions. semanticscholar.orgnih.gov These enzymatic methods are highly selective, reduce the need for protecting groups, and operate with high efficiency. nih.govnih.gov The use of biocatalysts aligns well with the principles of green chemistry by utilizing renewable catalysts that operate under benign conditions.

The starting materials for the synthesis of this compound can also be produced through greener routes. For instance, 2-aminobenzoic acid can be synthesized from isatin (B1672199) in a process that uses sodium hydroxide (B78521) and hydrogen peroxide, offering a more environmentally friendly alternative to some traditional methods. scielo.brbiomedres.us Similarly, sustainable methods for the production of N-methoxyamine hydrochloride, another key precursor, have been developed, including a cascade one-pot reaction in an aqueous phase which is simple, and suitable for larger-scale production. google.com

By integrating these green chemistry principles—utilizing safer solvents, employing catalytic and biocatalytic methods, and sourcing starting materials from more sustainable routes—the synthesis of this compound and its analogues can be made significantly more environmentally friendly.

Below is a table summarizing potential green synthetic routes for this compound based on the principles discussed:

| Route | Catalyst/Enzyme | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Green Chemistry Principles Applied |

| 1 | Boric Acid | Toluene | Reflux | 5-20 h | Moderate to High | Catalytic method, high atom economy, water as byproduct. |

| 2 | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (CPME) | 60 | 1.5 h | >90 | Biocatalysis, green solvent, mild conditions, high yield. nih.gov |

| 3 | Amide Bond Synthetase (McbA) | Aqueous Buffer | Room Temp | - | High | Biocatalysis in aqueous media, high selectivity, mild conditions. nih.govnih.gov |

| 4 | Coupling Agent (e.g., COMU) | 2-Methyltetrahydrofuran (2-MeTHF) | Room Temp | 1-4 h | High | Replacement of hazardous solvents with a bio-derived alternative. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Environments

In a hypothetical ¹H NMR spectrum of 2-amino-N-methoxybenzamide, distinct signals would be expected for each unique proton environment.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the influence of the ortho-amino (-NH₂) and the meta-amide (-C(O)NH-OCH₃) groups, these protons would exhibit a complex splitting pattern (multiplets). The electron-donating amino group would shield adjacent protons, causing them to resonate at a higher field (lower ppm) compared to an unsubstituted benzene ring.

Amine and Amide Protons: The two protons of the primary amine (-NH₂) would likely appear as a broad singlet. The proton on the amide nitrogen (-NH-) would also be expected to be a singlet, with its chemical shift influenced by solvent and concentration.

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) would give rise to a sharp singlet, typically in the δ 3.5-4.0 ppm region, due to their chemical equivalence and lack of adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | Multiplet |

| Amine (-NH₂) | Variable (broad) | Singlet |

| Amide (-NH-) | Variable | Singlet |

| Methoxy (-OCH₃) | ~3.7 | Singlet |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) APT NMR Spectroscopy for Carbon Skeleton Analysis

A Carbon-13 (¹³C) NMR spectrum, often acquired using techniques like Attached Proton Test (APT), provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) would be the most deshielded, appearing at the lowest field (δ 165-175 ppm).

Aromatic Carbons: The six carbons of the benzene ring would resonate in the δ 110-150 ppm range. The carbon attached to the amino group (C-NH₂) would be significantly shielded, while the carbon attached to the amide group (C-C=O) would be deshielded. APT or DEPT experiments would differentiate between carbons with attached protons (CH) and quaternary carbons.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would appear as a distinct signal in the aliphatic region, typically around δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-C=O | ~115 |

| Aromatic C-H | 116 - 132 |

| Methoxy (-OCH₃) | ~55 |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful technique for identifying the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. A separate, potentially broader band for the N-H stretch of the secondary amide may also be observed in this region.

C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the amide I band (primarily C=O stretching).

N-H Bending: The amide II band, resulting from N-H bending and C-N stretching, would appear around 1550-1620 cm⁻¹.

C-N Stretching: Vibrations for the aryl-NH₂ and amide C-N bonds would be found in the 1200-1350 cm⁻¹ range.

C-O Stretching: The C-O stretch of the methoxy group would be visible in the fingerprint region, typically around 1000-1100 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands for aromatic C-H stretching appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and insights into its structure through fragmentation patterns.

The molecular formula of this compound is C₈H₁₀N₂O₂. Its molecular weight is approximately 166.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 166. Subsequent fragmentation could involve:

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 135.

Cleavage of the amide bond, potentially leading to the formation of the 2-aminobenzoyl cation at m/z 120.

Loss of carbon monoxide (CO) from the benzoyl fragment.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thereby determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.

While no published crystal structure for this compound is currently available, a crystallographic study would definitively establish:

The planarity of the benzamide (B126) core.

The conformation of the N-methoxyamide group relative to the aromatic ring.

The pattern of intermolecular interactions, such as hydrogen bonding involving the amine and amide N-H groups and the carbonyl oxygen, which dictate the crystal packing. For example, crystal structures of related molecules like 2-amino-N-(pyridin-2-yl)benzamide reveal extensive hydrogen bonding networks that form sheets within the crystal lattice.

Operando Spectroscopic Techniques for In Situ Mechanistic Studies

Operando spectroscopy involves the application of spectroscopic techniques to a material while it is functioning under real reaction conditions. This provides dynamic information about the catalyst's structure, active sites, and the reaction mechanism as it happens.

Should this compound or its derivatives be investigated as catalysts or intermediates in a chemical process, operando techniques like in situ IR, NMR, or X-ray absorption spectroscopy (XAS) could be employed. These methods would allow researchers to monitor changes in the molecule's structure, such as bond formation or cleavage, coordination to a metal center, or changes in oxidation state, in real-time, providing crucial insights into its role in the reaction pathway.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, employed to investigate the electronic structure and reactivity of molecules. DFT calculations have been utilized to study derivatives of 2-amino-N-methoxybenzamide, providing a theoretical framework to understand their properties. researchgate.netresearchgate.net These calculations are typically performed using specific combinations of functionals and basis sets, such as the B3LYP functional with a 6-311 level basis set, to achieve a balance between accuracy and computational cost. researchgate.net Such studies have shown that calculated structural parameters are often in good agreement with experimental data from techniques like single-crystal X-ray diffraction, thereby validating the theoretical models. researchgate.net

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing molecular stability; a smaller gap generally implies higher chemical reactivity.

For derivatives of this compound, FMO analysis has been performed to understand their electronic behavior. researchgate.netresearchgate.net These calculations yield precise energy values that help in predicting how the molecule will interact with other chemical species.

| Parameter | Significance |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to identify the electrophilic and nucleophilic sites of a molecule. The MEP map illustrates the charge distribution on the molecule's surface, using a color spectrum to denote different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

MEP analysis has been applied to derivatives synthesized from this compound to predict their reactive behavior. researchgate.netresearchgate.net For the this compound structure, one would anticipate regions of high electron density (negative potential) around the carbonyl oxygen and the nitrogen atoms of the amino and methoxyamino groups. Conversely, the hydrogen atoms of the primary amine would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interaction.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. This geometry optimization process provides theoretical values for bond lengths, bond angles, and dihedral angles. These computed parameters can be compared with experimental values obtained from crystallographic studies to assess the accuracy of the computational method. For derivatives of this compound, DFT calculations have successfully predicted geometric parameters that align well with experimental structures. researchgate.net

| Parameter Type | Atoms Involved (Example) | Description |

|---|---|---|

| Bond Length | C=O | The distance between the Carbonyl Carbon and Oxygen atoms. |

| Bond Length | C-NH2 | The distance between the aromatic Carbon and the Amino Nitrogen. |

| Bond Angle | O=C-N | The angle formed by the Carbonyl Oxygen, Carbon, and Amide Nitrogen. |

| Bond Angle | C-N-O | The angle formed by the Amide Carbon, Nitrogen, and Methoxy (B1213986) Oxygen. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step. This theoretical approach provides a deeper understanding of reaction kinetics and thermodynamics.

For instance, studies on the aminolysis of related benzoxazolinones using DFT have evaluated various potential mechanisms, including zwitterionic, neutral stepwise, and neutral concerted pathways, to determine the most energetically favorable route. nih.gov In reactions involving this compound, such as its rhodium-catalyzed C-H amination/amidation, experimental findings combined with mechanistic proposals suggest the formation of key intermediates like a rhodium nitrenoid species. thieme-connect.com Computational modeling could further refine this proposed pathway by calculating the energies of intermediates and transition states.

Intermolecular Interaction Analysis via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. The Hirshfeld surface is mapped with functions like d_norm (normalized contact distance), which highlights regions of close intermolecular contact as red spots, indicating hydrogen bonds and other significant interactions.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H / H···O | ~20-30% | Indicates hydrogen bonding involving oxygen and hydrogen atoms. |

| C···H / H···C | ~15-25% | Represents van der Waals interactions between carbon and hydrogen atoms. |

| N···H / H···N | ~5-10% | Indicates hydrogen bonding involving nitrogen and hydrogen atoms. |

Note: The contribution percentages are illustrative and based on typical values for similar organic molecules.

Kinetic Isotope Effect (KIE) Calculations for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (e.g., kH/kD). A significant primary KIE (typically > 2) indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

In a study on the rhodium-catalyzed synthesis of quinoxalinone derivatives from this compound, a KIE was measured to gain mechanistic insight. thieme-connect.com The experiment yielded a KIE value of 1.3. thieme-connect.com This low value suggests that the C-H bond activation, the step where the isotope substitution was made, is not the rate-determining step in this particular transformation. thieme-connect.com Such findings are crucial for accurately mapping the energy profile of the reaction and understanding its kinetics. Computational calculations of KIE can further corroborate these experimental results and provide a more detailed picture of the transition state structure.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Modes and Catalytic Systems

The N-methoxyamide functionality is recognized for its role in acylation reactions, but its full reactive potential remains under-explored. Future investigations will likely focus on uncovering novel reactivity modes beyond its traditional use.

One promising avenue is the strategic use of the N-methoxy group to influence reaction pathways. Research has shown that in the presence of a copper salt catalyst, N-methoxy amides can undergo selective C-O cross-coupling with arylboronic acids, a departure from the more common C-N coupling. mdpi.com This reactivity is attributed to the N-methoxy group increasing the electron density on the carbonyl oxygen, facilitating tautomerization to an O-protected hydroxamic acid form. mdpi.com Further exploration could involve different metal catalysts (e.g., iron, palladium, nickel) to trigger alternative coupling pathways or functionalizations.

Another area of interest is the base-induced reactivity of N-methoxyamides. With strongly basic reagents, N-methoxy-N-methylamides have been observed to undergo an E2 elimination, generating formaldehyde and the corresponding N-methylamide anion. researchgate.net This unusual mode of reactivity suggests that the methoxy (B1213986) group can act as a leaving group under certain conditions, opening up possibilities for novel C-C and C-N bond-forming reactions that have not yet been systematically studied for scaffolds like 2-amino-N-methoxybenzamide.

Future work should also focus on the discovery of entirely new catalytic systems. Computational methods for de novo catalyst discovery, which build reaction networks to identify catalytic cycles, could accelerate the identification of novel catalysts for N-methoxybenzamide transformations. chemrxiv.org By mapping out potential reaction mechanisms and side reactions, these computational tools can guide experimental efforts toward more efficient and selective catalytic systems. chemrxiv.org The manipulation of reaction intermediates, guided by specific activators and catalytic conditions, will be key to unlocking unprecedented reactivity and selectivity in these N-conjugated systems. nih.gov

| Catalyst System | Reactivity Mode | Substrates | Potential Application |

| Copper Salts | Selective C-O Cross-Coupling | N-methoxy amides, Arylboronic acids | Synthesis of Aryl-N-methoxy arylimides mdpi.com |

| Iron Catalysts | C-N Construction | N-methoxy amides, Arylboronic acids | Synthesis of N-aryl amides mdpi.com |

| Strong Bases | E2 Elimination | N-methoxy-N-methylamides | Generation of N-methylamide anions for further reaction researchgate.net |

Development of Asymmetric Transformations Utilizing N-Methoxybenzamide Scaffolds

The development of asymmetric reactions is a cornerstone of modern organic synthesis. While N-methoxybenzamides have been used extensively, their application in asymmetric catalysis, particularly where the scaffold itself is a source of chirality or a directing group for stereocontrol, is an emerging field.

A key future direction is the design of atroposelective reactions to construct axially chiral compounds, which are prevalent in pharmaceuticals and chiral ligands. The benzamide (B126) backbone is a well-established platform for creating stable atropisomers. Organocatalysis, using bifunctional catalysts that can activate both the nucleophile and electrophile through hydrogen bonding, has proven effective in the enantioselective synthesis of axially chiral benzamides. nih.gov Future research could adapt these methods to N-methoxybenzamide substrates, where the N-methoxy group could influence the conformational preferences of the transition state, potentially enhancing stereoselectivity. Computational modeling will be crucial in understanding the noncovalent interactions that control atroposelectivity. chemrxiv.org

The synthesis of N-N axially chiral compounds is another challenging yet promising area. nih.gov Atroposelective N-acylation reactions have been developed for related benzamide systems, and extending this methodology to this compound could provide access to novel chiral ligands and catalysts. Density Functional Theory (DFT) calculations can provide critical insights into the mechanism of stereoselection, aiding in the rational design of catalysts and substrates for these transformations.

| Asymmetric Strategy | Target Chirality | Catalytic Approach | Key Principles |

| Enantioselective Halogenation | Axial (C-C) | Bifunctional Organocatalysis | Multipoint recognition of substrate conformation via hydrogen bonding. nih.gov |

| Atroposelective N-Acylation | Axial (N-N) | Organocatalysis | Kinetic resolution or desymmetrization through a stereoselective acylation step. nih.gov |

| Catalyst-Controlled Assembly | Axial (C-N) | Bifunctional Peptidyl Guanidines | Conformational modulation of the catalyst to create a chiral pocket. chemrxiv.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, faster reaction optimization, and easier scalability. nih.gov Integrating the synthesis and transformation of this compound into automated flow platforms represents a significant area for future research.

Flow chemistry is particularly well-suited for multi-step syntheses, where intermediates are generated and used in subsequent steps without isolation. nih.gov An automated flow system could be designed for the synthesis of this compound derivatives, enabling rapid library generation for drug discovery programs. Such platforms combine automated synthesis with generative deep learning models and in-line analytics (e.g., HPLC-MS) to create a closed-loop "design-make-test-analyze" cycle, dramatically accelerating the discovery of molecules with desired properties. chimia.ch

Automated platforms allow for the precise control of reaction parameters such as temperature, pressure, and stoichiometry, which is often difficult to achieve in batch. soci.org This level of control can be leveraged to explore "forbidden" or hazardous chemistries safely and to optimize reaction conditions using statistical algorithms. soci.org For instance, the synthesis of N-methoxybenzamides often involves reactive reagents that could be handled more safely in a closed-loop flow system. The development of multistep and multivectorial "assembly line" approaches in flow will enable the modular construction of complex molecules from simple building blocks, including N-methoxybenzamide scaffolds.

Computational Design and Predictive Modeling for Novel Transformations

Computational chemistry and predictive modeling are becoming indispensable tools in modern synthetic chemistry. For this compound, these approaches can accelerate the discovery of new reactions, predict their outcomes, and elucidate complex reaction mechanisms.

Future research will increasingly rely on computational screening to identify promising catalysts and reaction conditions before they are tested in the lab. As demonstrated in the atroposelective synthesis of quinazolinediones, computational modeling can reveal subtle noncovalent interactions and conformational changes in a catalyst that are critical for stereoselectivity. chemrxiv.org Applying these techniques to reactions involving N-methoxybenzamide scaffolds can guide the rational design of more efficient and selective catalysts.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 2-amino-N-methoxybenzamide, and what key reagents are involved?

Methodological Answer:

The synthesis of this compound derivatives typically involves condensation reactions. For example, Weinreb amide intermediates (N-methoxy-N-methylbenzamide) are synthesized using reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) under mild conditions . Aromatic amines can be acylated with methoxy-substituted benzoyl chlorides in the presence of pyridine as a base to form the target amide. Reaction monitoring via TLC and purification by column chromatography are critical for isolating high-purity products .

Advanced Question: How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Methodological Answer:

Optimization involves adjusting solvent polarity, temperature, and stoichiometry. For instance, using dichloromethane (DCM) as a solvent at room temperature minimizes side reactions like hydrolysis of reactive intermediates. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation efficiency. Kinetic studies using HPLC or in situ IR spectroscopy can identify rate-limiting steps, such as imine formation, enabling targeted adjustments (e.g., increasing reaction time or reagent equivalents) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To confirm methoxy group integration (δ ~3.8–4.0 ppm for –OCH3) and amide proton environments (δ ~8–10 ppm).

- FT-IR : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns .

Advanced Question: How can X-ray crystallography and DFT calculations elucidate the structural and electronic properties of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction provides precise bond lengths and angles, revealing intermolecular interactions (e.g., hydrogen bonding between amide groups). For the title compound in , space group P4₃ with tetragonal symmetry was confirmed. DFT calculations at the B3LYP/6-311++G(d,p) level validate experimental geometries and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and electronic transitions .

Basic Question: What in vitro assays are suitable for initial screening of this compound’s biological activity?

Methodological Answer:

Standard assays include:

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HT-29, A549) with IC50 determination .

- Enzyme Inhibition : Fluorescence-based assays targeting receptors like dopamine D2 or serotonin 5-HT3, using competitive binding studies with radiolabeled ligands .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

Methodological Answer:

SAR strategies involve:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., –CF3) at the para position of the benzamide ring to enhance binding affinity.

- Molecular Docking : Using software like AutoDock Vina to predict interactions with target proteins (e.g., PDB:3D15). For example, identified hydrogen bonds between the methoxy group and Thr124 residue, guiding further modifications .

Basic Question: What safety protocols are critical when handling this compound in sensitive experiments?

Methodological Answer:

- Use glove boxes for air-sensitive steps (e.g., handling hygroscopic intermediates).

- Employ HEPA-filtered fume hoods to avoid inhalation of fine powders.

- Dispose of waste via certified biohazard contractors, as aromatic amines may exhibit mutagenicity .

Advanced Question: How should researchers resolve contradictions in biological data (e.g., varying IC50 values) across studies?

Methodological Answer:

- Reproducibility Checks : Validate assays using standardized cell lines (e.g., ATCC-certified HT-29) and control compounds.

- Meta-Analysis : Compare data across studies with similar experimental conditions (e.g., serum concentration, incubation time). For instance, reported IC50 = 1.76 µM for HT-29 cells; deviations in other studies may arise from differences in assay duration or passage number .

- Computational Validation : Use QSAR models to predict bioactivity and identify outliers requiring re-evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.